molecular formula C18H19NO2S B12292888 4-HydroxyDuloxetine-d6

4-HydroxyDuloxetine-d6

Cat. No.: B12292888
M. Wt: 313.4 g/mol
InChI Key: DRRXQCXSBONKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HydroxyDuloxetine-d6 (CAS: 1217606-96-6) is a deuterated isotopologue of 4-hydroxy duloxetine, a key metabolite of the antidepressant drug duloxetine. Its molecular formula is C₁₈D₆H₁₃NO₂S, with a molecular weight of 319.451 g/mol . The compound features six deuterium atoms at positions 2, 3, 5, 6, 7, and 8 of the naphthalene ring, as indicated by its SMILES notation and IUPAC name . This stable isotope-labeled analog is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying duloxetine and its metabolites in pharmacokinetic and pharmacodynamic studies.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol

InChI

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3

InChI Key

DRRXQCXSBONKPD-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-HydroxyDuloxetine-d6 involves the incorporation of deuterium atoms into the molecular structure of 4-HydroxyDuloxetine. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of 4-HydroxyDuloxetine-d6 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 4-HydroxyDuloxetine-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-HydroxyDuloxetine-d6 may yield a ketone or aldehyde derivative.

Scientific Research Applications

4-HydroxyDuloxetine-d6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-HydroxyDuloxetine-d6 is similar to that of Duloxetine. It primarily functions as a serotonin-norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of symptoms associated with depression and anxiety . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .

Comparison with Similar Compounds

Key Properties:

Property Value Reference
Molecular Formula C₁₈D₆H₁₃NO₂S
Molecular Weight 319.451 g/mol
Isotopic Purity ≥98% (deuterated positions)
Primary Application LC-MS internal standard

Comparison with Structurally Similar Compounds

4-Hydroxy Duloxetine (Non-Deuterated)

The non-deuterated form (CAS: 662149-13-5) shares the same core structure as 4-HydroxyDuloxetine-d6 but lacks isotopic labeling. It serves as a reference metabolite in drug monitoring but cannot distinguish endogenous metabolites from exogenous sources in complex matrices.

Property 4-HydroxyDuloxetine-d6 4-Hydroxy Duloxetine
Molecular Weight 319.451 g/mol 313.39 g/mol (estimated)
Isotopic Labeling Yes (d6) No
Analytical Utility Internal standard for LC-MS Metabolite quantification
Regulatory Status Research use only Research use only
Reference

4-Hydroxy Duloxetine-d6 β-D-Glucuronide

This compound (CAS: Not specified) is a glucuronidated metabolite of 4-hydroxy duloxetine, with a molecular formula of C₂₄H₂₁D₆NO₈S and a molecular weight of 495.58 g/mol . The glucuronide moiety enhances water solubility, reflecting phase II metabolism pathways.

Property 4-HydroxyDuloxetine-d6 4-Hydroxy Duloxetine-d6 β-D-Glucuronide
Molecular Weight 319.451 g/mol 495.58 g/mol
Functional Group Hydroxyl Hydroxyl + glucuronic acid
Application Parent drug quantification Metabolite excretion studies
Stability Room temperature storage Requires controlled storage conditions
Reference

4'-Hydroxy Atomoxetine-d3 Hemioxalate

4'-Hydroxy Atomoxetine-d3 (CAS: Not specified) is a deuterated metabolite of atomoxetine, a norepinephrine reuptake inhibitor. Its molecular formula is C₁₇H₁₈D₃NO₂·C₂H₂O₄, with a hemioxalate counterion enhancing crystallinity .

Property 4-HydroxyDuloxetine-d6 4'-Hydroxy Atomoxetine-d3 Hemioxalate
Parent Drug Duloxetine (SNRI) Atomoxetine (NRI)
Isotopic Labeling d6 d3
Counterion None Hemioxalate
Application Antidepressant metabolism ADHD drug metabolism
Reference

1-β-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane-d6

A structural analog of duloxetine metabolites, this compound (CAS: Not specified) has a molecular formula of C₉H₉D₆NOS and a molecular weight of 191.32 g/mol . It is used to study metabolic pathways involving thiophene ring modifications.

Property 4-HydroxyDuloxetine-d6 1-β-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane-d6
Core Structure Naphthalene + thiophene Thiophene + dimethylamino group
Molecular Weight 319.451 g/mol 191.32 g/mol
Isotopic Labeling d6 d6
Application Antidepressant metabolism Metabolic intermediate studies
Reference

Analytical and Regulatory Considerations

  • Purity Standards : Deuterated compounds like 4-HydroxyDuloxetine-d6 must meet ≥98% isotopic and chemical purity to ensure accuracy in LC-MS assays .

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